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Compound of Interest

Compound Name: DavePhos

Cat. No.: B1301958

For Immediate Release

A comprehensive guide providing researchers, scientists, and drug development professionals
with an in-depth technical understanding of the crystal structure of DavePhos (2-
Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a critical ligand in modern synthetic
chemistry, is now available. This document details the crystallographic parameters, molecular
geometry, and the experimental protocols used to determine its solid-state structure, offering a
foundational resource for applications in catalysis and materials science.

Crystal Structure and Molecular Geometry

The single crystal X-ray diffraction analysis of DavePhos provides crucial insights into its three-
dimensional structure, which dictates its steric and electronic properties as a ligand. The
crystallographic data reveals a monoclinic crystal system. Key crystallographic parameters are
summarized in Table 1.

Table 1: Crystallographic Data for DavePhos
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Parameter Value
CCDC Deposition Number 689630
Empirical Formula C26H3sNP
Formula Weight 393.54 g/mol
Crystal System Monoclinic
Space Group P21/n

a (A 10.345(2)
b (A) 17.538(4)
c (A) 12.873(3)
a(°) 90

B () 100.27(3)
y () 920
Volume (A3) 2297.3(8)
z 4

Density (calculated) (Mg/m3) 1.138
Absorption Coefficient (mm=1) 0.123
F(000) 864

The molecular structure of DavePhos is characterized by a biphenyl backbone with a
dicyclohexylphosphino group and a dimethylamino group at the 2 and 2' positions, respectively.
The dihedral angle between the two phenyl rings of the biphenyl scaffold is a critical feature
influencing the ligand's bite angle and coordination properties. Selected bond lengths and
angles are presented in Table 2.

Table 2: Selected Bond Lengths and Angles for DavePhos
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Bond Length (A) Angle Degrees (°)
P(1)-C(1) 1.845(2) C(1)-P(1)-C(7) 103.8(1)
P(1)-C(7) 1.853(2) C(1)-P(1)-C(13) 105.9(1)
P(1)-C(13) 1.855(2) C(7)-P(1)-C(13) 101.5(1)
N(1)-C(25) 1.458(3) C(25)-N(1)-C(26) 115.3(2)
N(1)-C(26) 1.460(3) C(20)-N(1)-C(25) 121.8(2)
N(1)-C(20) 1.401(3) C(20)-N(1)-C(26) 122.8(2)
C(1)-C(6) 1.408(3) C(1)-C(6)-C(19) 121.8(2)
C(19)-C(20) 1.411(3)

Experimental Protocols
Synthesis and Crystallization of DavePhos

The synthesis of DavePhos is typically achieved through a multi-step process. While various
synthetic routes exist, a common method involves the coupling of 2-chloro-N,N-dimethylaniline
with 2-bromophenylboronic acid, followed by phosphination with dicyclohexylphosphine.

For the specific crystal structure determination referenced (CCDC 689630), single crystals of
DavePhos suitable for X-ray diffraction were grown by slow evaporation of a solution of the
compound. The general procedure for obtaining high-quality crystals is outlined below.

Protocol for Single Crystal Growth of DavePhos:

» Dissolution: A saturated solution of DavePhos is prepared in a suitable solvent system at
room temperature or slightly elevated temperature. Common solvents for crystallization of
phosphine ligands include hexanes, toluene, or a mixture of solvents.

« Filtration: The solution is filtered to remove any particulate matter that could act as unwanted
nucleation sites.

» Slow Evaporation: The filtered solution is placed in a vial with a loosely fitted cap or covered
with a perforated film to allow for slow evaporation of the solvent.
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¢ Incubation: The vial is left undisturbed in a vibration-free environment at a constant

temperature.

o Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates
and the solution becomes supersaturated, single crystals of DavePhos form.

« |solation: Once crystals of sufficient size and quality are observed, they are carefully isolated

from the mother liquor.
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Experimental Workflow for DavePhos Crystallization

Solution Preparation

Dissolve DavePhos in a suitable solvent

i

Filter the saturated solution

Crystal (Growth

Slow evaporation of the solvent

l

Incubate in a vibration-free environment

Crystal Harvesting

Formation of single crystals

i

Isolate crystals from mother liquor

rystals ready for X-ray diffraction
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Simplified Catalytic Cycle Involving a DavePhos-Palladium Complex

Pd(0)L (L = DavePhos)

Reactant

Oxidative Addition
(with R-X)

|

R-Pd(I1)-X(L)

Catalyst

Nucleophile Regeneration

Transmetalation
(with Nu-M)

|

R-Pd(ll)-Nu(L)

Reductive Elimination
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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